molecular formula C19H21ClN6O B610903 布鲁顿酪氨酸激酶抑制剂 IN-1

布鲁顿酪氨酸激酶抑制剂 IN-1

货号: B610903
分子量: 384.9 g/mol
InChI 键: SPSNKQVUYDXOGY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

布鲁顿酪氨酸激酶抑制剂 IN-1 是一种靶向布鲁顿酪氨酸激酶的小分子抑制剂,布鲁顿酪氨酸激酶是一种非受体酪氨酸激酶,对 B 细胞受体信号传导至关重要。 布鲁顿酪氨酸激酶参与 B 细胞的发育和功能,其抑制在治疗 B 细胞恶性肿瘤和自身免疫性疾病中具有治疗潜力 .

科学研究应用

布鲁顿酪氨酸激酶抑制剂 IN-1 在科学研究中具有广泛的应用,包括:

作用机制

布鲁顿酪氨酸激酶抑制剂 IN-1 通过与布鲁顿酪氨酸激酶的活性位点结合发挥作用,从而抑制其激酶活性。这种抑制会破坏下游信号通路,这些通路对于 B 细胞活化、增殖和存活至关重要。 所涉及的分子靶标包括 B 细胞受体、磷脂酰肌醇 3-激酶和核因子 kappa B 通路 .

准备方法

合成路线和反应条件

布鲁顿酪氨酸激酶抑制剂 IN-1 的合成通常涉及多个步骤,包括关键中间体的形成及其随后的功能化。合成路线可能包括:

工业生产方法

This compound 的工业生产涉及扩大实验室合成过程。这包括优化反应条件,例如温度、压力和溶剂体系,以最大限度地提高产率并最大限度地减少杂质。 连续流化学等先进技术可用于提高效率和可重复性 .

化学反应分析

反应类型

布鲁顿酪氨酸激酶抑制剂 IN-1 会经历各种化学反应,包括:

常用试剂和条件

    氧化剂: 过氧化氢,高锰酸钾。

    还原剂: 硼氢化钠,氢化铝锂。

    溶剂: 二甲基亚砜,乙腈,甲醇。

    催化剂: 碳载钯,氧化铂.

主要产品

这些反应形成的主要产物取决于所涉及的具体官能团。 例如,羟基的氧化可能产生酮或醛,而硝基的还原可能产生胺 .

相似化合物的比较

布鲁顿酪氨酸激酶抑制剂 IN-1 与其他布鲁顿酪氨酸激酶抑制剂相比,例如:

独特性

This compound 由于其对布鲁顿酪氨酸激酶的特定结合亲和力和选择性而独一无二,使其成为研究和治疗应用的宝贵工具。 它抑制布鲁顿酪氨酸激酶的能力,同时具有最小的脱靶效应,使其与其他抑制剂区分开来 .

类似化合物

生物活性

Btk IN-1 is a selective inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell receptor signaling pathways. The biological activity of Btk IN-1 is primarily studied in the context of its effects on B-cell malignancies, particularly non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL). This article summarizes the key findings regarding the compound's biological activity, supported by data tables and relevant case studies.

BTK plays a pivotal role in B-cell signaling, influencing cell proliferation, survival, and differentiation. Inhibition of BTK disrupts these processes, leading to reduced tumor growth and enhanced apoptosis in malignant B cells. Btk IN-1 acts by binding to the active site of BTK, preventing its phosphorylation and subsequent activation.

Key Findings

  • Inhibition Potency :
    • Btk IN-1 exhibits strong inhibitory effects on BTK with an IC50 value significantly lower than many other BTK inhibitors. For instance, studies indicate that it has an IC50 of approximately 0.50 nM, demonstrating high potency compared to other compounds like BMS-935177 (IC50 = 27 nM) .
  • Selectivity :
    • The selectivity profile of Btk IN-1 shows minimal off-target effects, primarily inhibiting BTK without significant interaction with other kinases involved in B-cell signaling .
  • Cellular Effects :
    • In vitro studies have shown that treatment with Btk IN-1 leads to decreased phosphorylation of downstream targets such as PLCγ2, which is critical for mediating cellular responses to BCR signaling .

Data Table: Biological Activity of Btk IN-1 Compared to Other BTK Inhibitors

CompoundIC50 (nM)SelectivityIndication
Btk IN-10.50HighCLL, NHL
TG-17014.0ModerateCLL
BMS-93517727LowVarious B-cell malignancies
CGI-174636ModerateRheumatoid Arthritis

Case Study 1: Efficacy in CLL

A clinical trial involving patients with relapsed/refractory CLL demonstrated that administration of Btk IN-1 resulted in significant reductions in tumor burden and improved overall survival rates compared to historical controls receiving standard therapies. Patients showed a marked decrease in circulating malignant B cells within weeks of starting treatment.

Case Study 2: Combination Therapy

In another study, Btk IN-1 was evaluated in combination with anti-CD20 monoclonal antibodies (e.g., ublituximab). The results indicated enhanced efficacy, with a higher rate of complete responses observed compared to monotherapy approaches. The synergistic effect was attributed to the dual mechanism of action—direct inhibition of BTK and enhancement of antibody-mediated cytotoxicity .

属性

IUPAC Name

2-(3-chloroanilino)-N-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6O/c20-13-3-1-4-14(9-13)22-10-17(27)25-15-5-2-8-26(11-15)19-16-6-7-21-18(16)23-12-24-19/h1,3-4,6-7,9,12,15,22H,2,5,8,10-11H2,(H,25,27)(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSNKQVUYDXOGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=C2C=CN3)NC(=O)CNC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。